![molecular formula C20H17ClN2OS B282689 N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B282689.png)
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide, also known as CMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has been shown to inhibit the activity of several protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Studies have shown that N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has also been shown to have anti-oxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has a range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide. One area of research that shows promise is the development of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide analogs that have improved anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide and how it interacts with various signaling pathways and enzymes. Finally, more studies are needed to explore the potential applications of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylbenzoic acid with pyridine-2-thiol in the presence of a coupling reagent. The resulting product can then be further reacted with an appropriate amine to form the final N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has been extensively studied for its potential applications in scientific research. One area of research where N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has shown promise is in the field of cancer research. Studies have shown that N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
Eigenschaften
Molekularformel |
C20H17ClN2OS |
|---|---|
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C20H17ClN2OS/c1-14-5-10-17(21)12-18(14)23-20(24)16-8-6-15(7-9-16)13-25-19-4-2-3-11-22-19/h2-12H,13H2,1H3,(H,23,24) |
InChI-Schlüssel |
VZPYQHUTLFACGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3 |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



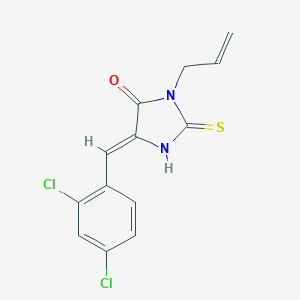
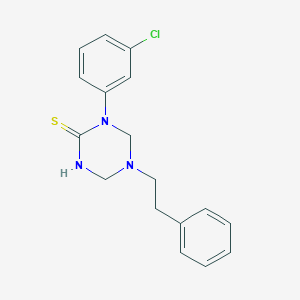

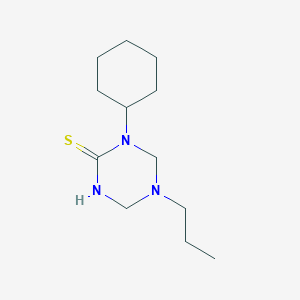
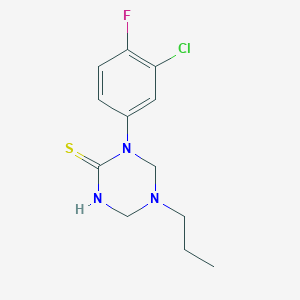
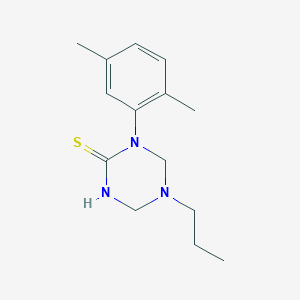
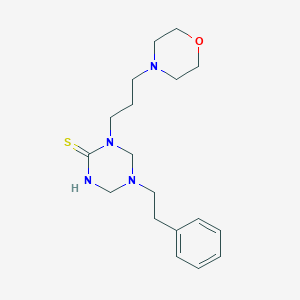
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)